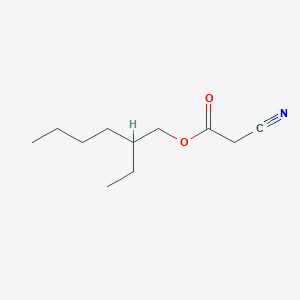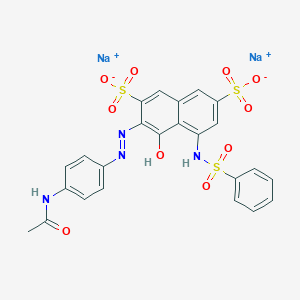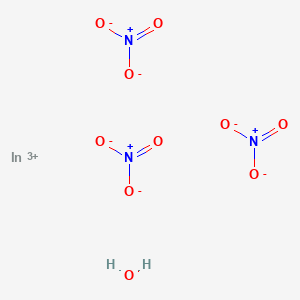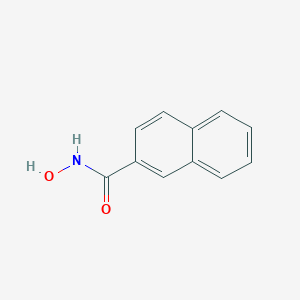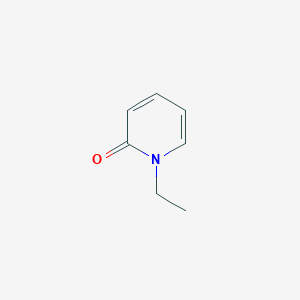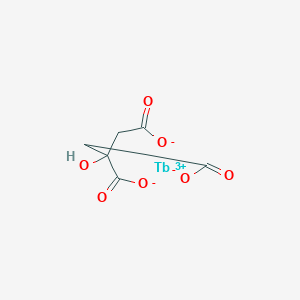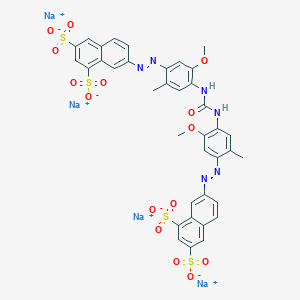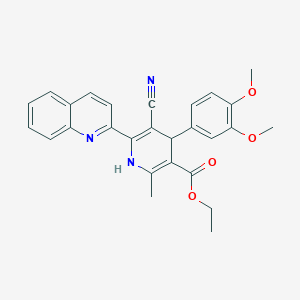
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CRF-1 antagonist due to its ability to block the activity of corticotropin-releasing factor 1 (CRF-1) receptors.
Mecanismo De Acción
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate acts as a selective antagonist of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors. Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors are known to play a crucial role in the regulation of stress response, anxiety, and depression. By blocking the activity of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors, Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate reduces the release of stress hormones and thus exerts its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of stress hormones such as corticotropin-releasing hormone, adrenocorticotropic hormone, and cortisol. It also increases the levels of brain-derived neurotrophic factor, which is known to play a crucial role in the regulation of mood and emotions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is its selectivity for Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors, which makes it a potent tool for studying the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases. However, its limited solubility in water and poor pharmacokinetic properties can be a significant limitation for its use in in vivo studies.
Direcciones Futuras
The potential therapeutic applications of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate are vast, and several future directions can be explored. One of the potential future directions is the development of more potent and selective Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonists with better pharmacokinetic properties. Another possible future direction is the investigation of the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases, including post-traumatic stress disorder, chronic pain, and obesity.
Conclusion:
In conclusion, Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate is a potent Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonist with potential therapeutic applications in various diseases. Its selectivity for Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors makes it a potent tool for studying the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases. However, its limited solubility in water and poor pharmacokinetic properties can be a significant limitation for its use in in vivo studies. Several future directions can be explored to develop more potent and selective Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate antagonists with better pharmacokinetic properties and investigate the role of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate receptors in various diseases.
Métodos De Síntesis
The synthesis of Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate involves a multi-step process. The first step involves the reaction of 2-methyl-3,5-diphenylpyridine with ethyl cyanoacetate in the presence of a base to form 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydropyridine. The second step involves the esterification of the resulting compound with ethyl chloroformate to form Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate.
Aplicaciones Científicas De Investigación
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have anxiolytic, antidepressant, and anti-stress effects in preclinical studies. It has also been shown to have potential in the treatment of alcohol addiction, anxiety disorders, and depression.
Propiedades
Número CAS |
10354-39-9 |
|---|---|
Nombre del producto |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihydro-3-pyridinecarboxylate |
Fórmula molecular |
C27H25N3O4 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-quinolin-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C27H25N3O4/c1-5-34-27(31)24-16(2)29-26(21-12-10-17-8-6-7-9-20(17)30-21)19(15-28)25(24)18-11-13-22(32-3)23(14-18)33-4/h6-14,25,29H,5H2,1-4H3 |
Clave InChI |
SFQQMJFYDUUWFT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
SMILES canónico |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2)OC)OC)C#N)C3=NC4=CC=CC=C4C=C3)C |
Sinónimos |
Ethyl 5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-6-(2-quinolyl)-1,4-dihy dro-3-pyridinecarboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



